- The chemistry of 2-oxido-3-phenyliodonio-1,4-benzoquinones: transformation to 2-cyclopentene-1,4-diones and cycloadditions, Tetrahedron Letters, 1994, 35(45), 8449-52

Cas no 930-60-9 (4-Cyclopentene-1,3-dione)

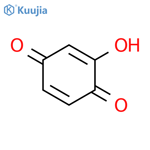

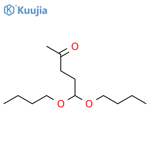

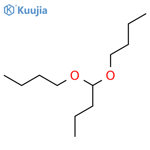

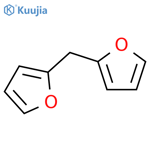

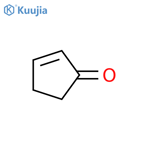

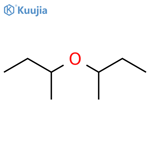

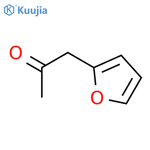

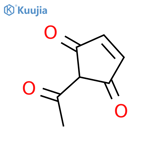

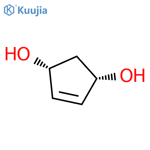

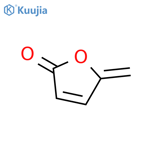

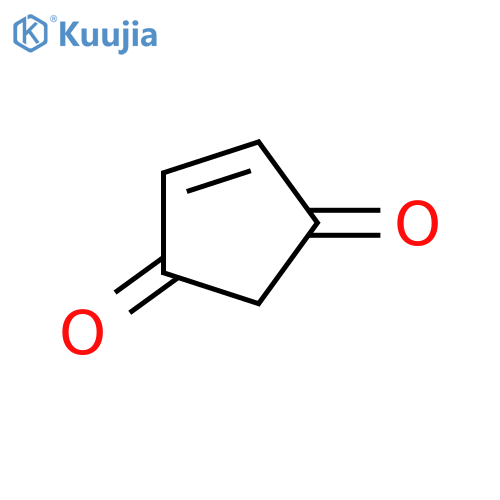

4-Cyclopentene-1,3-dione structure

Nome del prodotto:4-Cyclopentene-1,3-dione

4-Cyclopentene-1,3-dione Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Cyclopentene-1,3-dione

- cyclopent-4-ene-1,3-dione

- 1,3-cyclopentenedione

- 2-cyclopentene-1,4-dial

- 2-Cyclopentene-1,4-dione

- 4-cyclopentenone-1,3-dione

- cyclopent-2-ene-1,4-dione

- Maleimide-Related Compound 10

- Cyclopentene-3,5-dione

- Cyclopentenedione

- NSC 155336

- 1-Cyclopentene-3,5-dione

- 2-Cyclopenten-1,4-dione

- Cyclopent-4-en-1,3-dione

- Cyclopentene-1,3-dione

- NSC155336

- NS00039521

- DTXCID00161726

- DTXSID80239235

- Cyclopent-2-en-1,4-dione

- CS-0204257

- Z1083219844

- UNII-P054EQ880I

- P054EQ880I

- 930-60-9

- Q27285950

- AS-58342

- 4-CYCLOPENTENE-1,3-DIONE, 95%

- EINECS 213-219-3

- NSC-155336

- 4-Cyclopentene-1,3-dione #

- AKOS015916278

- BDBM7811

- EN300-68153

- 4-cyclopenten-1,3-dione

- G77214

- CHEMBL224231

-

- MDL: MFCD00001404

- Inchi: 1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2

- Chiave InChI: MCFZBCCYOPSZLG-UHFFFAOYSA-N

- Sorrisi: O=C1CC(=O)C=C1

Proprietà calcolate

- Massa esatta: 96.02110

- Massa monoisotopica: 96.021129

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 7

- Conta legami ruotabili: 0

- Complessità: 128

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: 2

- XLogP3: 0

- Superficie polare topologica: 34.1

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.280±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 34-36 °C (lit.)

- Punto di ebollizione: 60 °C/1 mmHg(lit.)

- Punto di infiammabilità: Fahrenheit: 183,2 ° f< br / >Celsius: 84 ° C< br / >

- Indice di rifrazione: 1.5045 (589.3 nm 20 ºC)

- Solubilità: Leggermente solubile (13 g/l) (25°C),

- PSA: 34.14000

- LogP: 0.08450

- Pressione di vapore: 0.1±0.4 mmHg at 25°C

- Solubilità: Non determinato

4-Cyclopentene-1,3-dione Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H317

- Dichiarazione di avvertimento: P280

- Numero di trasporto dei materiali pericolosi:UN 1759

- WGK Germania:3

- Codice categoria di pericolo: 22-43

- Istruzioni di sicurezza: S23; S36/37

- CODICI DEL MARCHIO F FLUKA:8

-

Identificazione dei materiali pericolosi:

- PackingGroup:III

- Condizioni di conservazione:2-8°C

- Frasi di rischio:R37; R43; R22

- Classe di pericolo:8

- Gruppo di imballaggio:III

4-Cyclopentene-1,3-dione Dati doganali

- CODICE SA:2914299000

- Dati doganali:

Codice doganale cinese:

2914299000Panoramica:

2914299000. altri cicloalcanoni senza altri gruppi contenenti ossigeno\Enone ciclico o terpenone ciclico. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

Riassunto:

2914299000. altri chetoni ciclanici, ciclici o ciclotherpenici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

4-Cyclopentene-1,3-dione Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68153-2.5g |

cyclopent-4-ene-1,3-dione |

930-60-9 | 95% | 2.5g |

$2418.0 | 2023-05-30 | |

| Enamine | EN300-68153-0.25g |

cyclopent-4-ene-1,3-dione |

930-60-9 | 95% | 0.25g |

$611.0 | 2023-05-30 | |

| Ambeed | A235525-5g |

Cyclopent-4-ene-1,3-dione |

930-60-9 | 97% | 5g |

$346.0 | 2023-07-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01027-5g |

Cyclopent-4-ene-1,3-dione |

930-60-9 | 5g |

¥3318.0 | 2021-09-04 | ||

| Enamine | EN300-68153-0.1g |

cyclopent-4-ene-1,3-dione |

930-60-9 | 95% | 0.1g |

$428.0 | 2023-05-30 | |

| A2B Chem LLC | AB67340-50mg |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 50mg |

$339.00 | 2023-12-29 | |

| A2B Chem LLC | AB67340-500mg |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 500mg |

$1048.00 | 2023-12-29 | |

| A2B Chem LLC | AB67340-250mg |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 250mg |

$97.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D769332-100mg |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 100mg |

$80 | 2024-06-07 | |

| 1PlusChem | 1P003LQK-5g |

4-Cyclopentene-1,3-dione |

930-60-9 | 95% | 5g |

$1156.00 | 2025-02-20 |

4-Cyclopentene-1,3-dione Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Iodobenzene diacetate Solvents: Dichloromethane

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Investigations towards chemical utilization of by-products of the steam cracker: selective oxidation of cyclopentene and cyclopentadiene, 1984, , (280),

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Formation of aromatic hydrocarbons due to partial oxidation reactions in biomass gasification, Preprints of Symposia - American Chemical Society, 1999, 44(2), 256-260

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Lead tetraacetate Solvents: Acetic acid

Riferimento

- Preparation of 4-cyclopentene-1,3-dione, Japan, , ,

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Solvents: 1-Butanol ; 48 h, 140 °C

Riferimento

Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts

,

Green Chemistry,

2013,

15(12),

3367-3376

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 1 h, 60 °C

Riferimento

- Photochemical Activation of a Hydroxyquinone-Derived Phenyliodonium Ylide by Visible Light: Synthetic and Mechanistic Investigations, Journal of Organic Chemistry, 2021, 86(2), 1758-1768

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Synthesis and cytotoxic activity of 2-acetyl-4-cyclopentene-1,3-diones and their derivatives, Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 33(12), 631-634

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sulfuric acid , Sodium dichromate Solvents: Dichloromethane

Riferimento

- Sodium dichromate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 11

Condizioni di reazione

Riferimento

- Preparation of thiadiazolidines and related compounds as GSK-3 inhibitors, United States, , ,

Synthetic Routes 12

Condizioni di reazione

Riferimento

- Selective oxidation of cyclopentene on TiO2(anatase)-supported vanadium-phosphorus oxide catalysts, Kongop Hwahak, 2000, 11(8), 903-909

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Chromium trioxide Solvents: Dichloromethane , Water-d2

Riferimento

- Preparation of deuterated bictegravir derivatives as HIV integrase inhibitors for the treatment of HIV infection, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione

Riferimento

- Synthesis and antimicrobial activity of some 2-acetyl-4-cyclopentene-1,3-diones, Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 1999, 33(1), 18-21

Synthetic Routes 15

Condizioni di reazione

Riferimento

- Electroorganic chemistry. XXIII. Anodic acetoxylation of substituted cyclopentadienes and a novel synthesis of allethrolone, Chemistry Letters, 1976, (6), 573-6

Synthetic Routes 16

Condizioni di reazione

Riferimento

- Dehydrogenation of ketones with palladium(II) compounds. II. Dehydrogenation of diketones with palladium(II) compounds, Journal fuer Praktische Chemie (Leipzig), 1975, 317(5), 807-11

Synthetic Routes 17

Condizioni di reazione

1.1 Catalysts: Cyclopentene

Riferimento

- Possibilities of chemical utilization of olefinic hydrocarbons from the C5 fractions of naphtha steamcrackers, Erdoel, 1986, 102(7-8), 366-8

Synthetic Routes 18

Condizioni di reazione

Riferimento

- Chemical constituents of Plectranthus amboinicus and the synthetic analogs possessing anti-inflammatory activity, Bioorganic & Medicinal Chemistry, 2014, 22(5), 1766-1772

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Condizioni di reazione

Riferimento

- Synthesis and characterization of spiro[3.4]octa-5,7-diene, Journal of the American Chemical Society, 1973, 95(25), 8468-9

4-Cyclopentene-1,3-dione Raw materials

- 2-Acetylcyclopent-4-ene-1,3-dione

- 2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo-

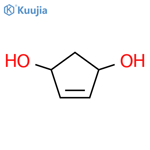

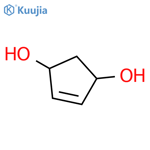

- cis-cyclopent-4-ene-1,3-diol

- 5-Hydroxymethylfurfural

- 2,5-Cyclohexadiene-1,4-dione,2-hydroxy-

- cyclopent-4-ene-1,3-diol

- 5-Methylene-2(5H)-furanone

- (1r,3s)-cyclopent-4-ene-1,3-diol

- 1-Butanol

4-Cyclopentene-1,3-dione Preparation Products

- 2-Pentanone, 5,5-dibutoxy- (1492053-22-1)

- 1,1-diethoxybutane (3658-95-5)

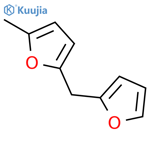

- 4-(furan-2-yl)butan-2-one (699-17-2)

- Butyl 2-furoate (583-33-5)

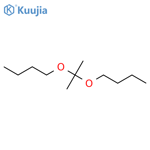

- 1,1-Dibutoxybutane (5921-80-2)

- Ethyl levulinate (539-88-8)

- Dibutyl carbonate (542-52-9)

- 1,1'-Ethylidenebis(oxy)bisbutane (871-22-7)

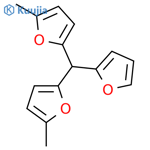

- Furan, 2,2'-methylenebis[5-methyl- (13679-43-1)

- Furan,2,2'-methylenebis- (1197-40-6)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 1-(5-methylfuran-2-yl)propan-2-one (13678-74-5)

- Benzoic acid,4-methyl-, butyl ester (19277-56-6)

- 4-Cyclopentene-1,3-dione (930-60-9)

- 2,5-Bis (29953-18-2)

- 5-(ethoxymethyl)furan-2-carbaldehyde (1917-65-3)

- 2-(butoxymethyl)furan (56920-82-2)

- 2-Cyclopentenone (930-30-3)

- Butane, 2,2'-oxybis- (6863-58-7)

- 2-(furan-2-ylmethyl)-5-methylfuran (13678-51-8)

- Furan, 2,2'-(2-furanylmethylene)bis[5-methyl- (59212-78-1)

- 1-((2-Butoxypropan-2-yl)oxy)butane (141-72-0)

- 2-Furylacetone (6975-60-6)

4-Cyclopentene-1,3-dione Letteratura correlata

-

1. Synthesis and properties of 4,4′-bi(cyclopentene)-3,3′,5,5′-tetraoneMasaji Kasai,Makoto Funamizu,Masaji Oda,Yoshio Kitahara J. Chem. Soc. Perkin Trans. 1 1977 1660

-

Wenhui Gan,Yuexian Ge,Yu Zhong,Xin Yang Environ. Sci.: Water Res. Technol. 2020 6 2287

-

Christian A. M. R. van Slagmaat,Teresa Faber,Khi Chhay Chou,Alfonso J. Schwalb Freire,Darya Hadavi,Peiliang Han,Peter J. L. M. Quaedflieg,Gerard K. M. Verzijl,Paul L. Alsters,Stefaan M. A. De Wildeman Dalton Trans. 2021 50 10102

-

Christopher J. Rhodes,Ivan D. Reid,Roderick M. Macrae Chem. Commun. 1999 2157

-

5. Constituents of dragon's blood. Part II. Structure and oxidative conversion of a novel secobiflavonoidLucio Merlini,Gianluca Nasini J. Chem. Soc. Perkin Trans. 1 1976 1570

930-60-9 (4-Cyclopentene-1,3-dione) Prodotti correlati

- 4643-27-0(2-Octen-4-one)

- 1121-66-0(2-Cycloheptenone)

- 103560-62-9((E)-4-Oxo-2-nonenal)

- 930-30-3(2-Cyclopentenone)

- 1806070-44-9(2-Bromo-6-(difluoromethyl)-4-iodo-3-methylpyridine)

- 2172195-34-3(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclopentane-1-carboxylic acid)

- 1234616-71-7(4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1267438-61-8(N-(3-bromophenyl)(cyano)methyl-3-methylbutanamide)

- 756828-90-7([(1,3-Dioxaindan-5-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)

- 942002-62-2(N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:930-60-9)4-Cyclopentene-1,3-dione

Purezza:99%

Quantità:25g

Prezzo ($):1521.0